Superior Anti-Invasive Potency: DMBT vs. Brartemicin in Murine Colon Carcinoma
In a direct head-to-head comparison, DMBT (identified as Compound 4f) was significantly more potent than the natural product brartemicin in inhibiting the invasion of murine colon carcinoma 26-L5 cells [1]. This demonstrates that the synthetic modifications in DMBT provide a quantifiable improvement in anti-invasive activity.
| Evidence Dimension | Anti-invasive activity (IC50) |
|---|---|
| Target Compound Data | 0.15 µM |
| Comparator Or Baseline | Brartemicin: 0.39 µM |
| Quantified Difference | DMBT is 2.6-fold more potent |
| Conditions | In vitro Matrigel invasion assay using murine colon carcinoma 26-L5 cells |
Why This Matters
This quantifiable 2.6-fold increase in potency directly impacts experimental design, allowing for lower concentrations to be used and potentially reducing off-target effects.
- [1] Jiang YL, Tang LQ, Miyanaga S, Igarashi Y, Saiki I, Liu ZP. Synthesis and structure-activity relationships studies of brartemicin analogs as anti-invasive agents. J Antibiot (Tokyo). 2013 Sep;66(9):531-7. doi: 10.1038/ja.2013.37. View Source
